Triafur

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Profile of Triafur

The table below summarizes the fundamental chemical identifiers and properties of Triafur.

| Property | Description |

|---|---|

| CAS Number | 712-68-5 [1] |

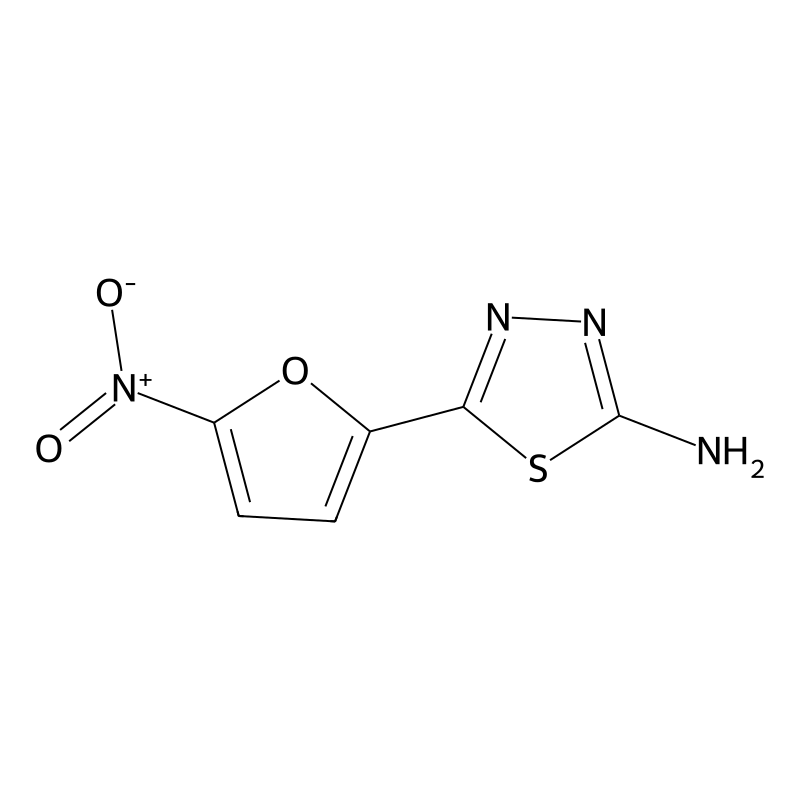

| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |

| Molecular Formula | C₆H₄N₄O₃S [1] |

| Molecular Weight | 212.19 g/mol [1] |

| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |

| Structure | A 1,3,4-thiadiazole ring with an amino group at the 2-position, linked to a 5-nitrofuran ring [1] |

Research Applications & Mechanism

According to the available source, this compound is a nitrofuran-thiadiazole hybrid molecule and is explicitly sold as a chemical for research purposes, not for human or veterinary use [1]. Its described activities are varied:

- Antiviral Research: Computational docking studies suggest this compound may bind to the main protease (Mpro) of SARS-CoV-2, indicating potential as a tool for investigating antiviral therapies [1].

- Plant Biology & Herbicide Research: In plants, this compound is described as disrupting mitosis by interfering with microtubule assembly, making it a tool for studying cell division and weed control mechanisms [1].

The following diagram illustrates the described research workflow connecting this compound's structure to its potential mechanisms and applications.

Research pathways of this compound, derived from commercial data [1].

Information Limitations and Next Steps for Researchers

The search results reveal a significant lack of peer-reviewed literature or detailed technical data on this compound. The information presented here does not include quantitative binding affinity data, detailed experimental protocols, or pharmacological data (e.g., ADMET properties).

To proceed with your research, I suggest the following:

- Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search for the CAS Number 712-68-5 or the IUPAC Name to find journal articles or patents [1].

- Broaden the Search: Investigate the broader chemical classes of "1,3,4-thiadiazole derivatives" and "nitrofuran antimicrobials" to find information on structurally related and well-characterized compounds [2] [3] [1].

References

Introduction to the 1,3,4-Thiadiazole-Sulfonamide Core

The 1,3,4-thiadiazole-sulfonamide hybrid is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological profile and presence in several established drugs.

- Historical Context and Marketed Drugs: This hybrid structure is a classic example of bioisosterism, where the 1,3,4-thiadiazole ring can act as a bioisostere for pyrimidine or pyridazine rings, often enhancing lipophilicity and bioavailability [1]. Key historical and marketed drugs featuring this hybrid include:

- Relevance in Modern Drug Discovery: Recent studies highlight the continued importance of this scaffold. Its mesoionic nature (a neutral ring system with separated positive and negative charges) allows these compounds to cross cellular membranes efficiently and interact strongly with biomolecules [1] [3]. Research from 2023 continues to explore novel 1,3,4-thiadiazole-sulfonamide derivatives for applications such as SARS-CoV-2 Mpro inhibition [2].

Synthesis and Experimental Protocols

The synthesis of 1,3,4-thiadiazole-sulfonamide derivatives often involves convergent strategies, building the thiadiazole ring from key intermediates. Below is a common synthetic workflow and characterization standards.

Diagram of a generalized synthetic route for 1,3,4-thiadiazole-sulfonamide derivatives.

Detailed Synthesis of a Key Intermediate

A frequently used intermediate is 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide.

- Protocol [2]:

- Start with an appropriate 2-chloro-N-sulfamoylphenyl acetamide.

- React with morpholine and sulfur.

- Follow with a reaction with hydrazine hydrate.

- Reaction Conditions: The specific procedure is referenced from known literature, but typically involves heating in a suitable solvent like ethanol.

- Characterization Data for Intermediate [2]:

- Appearance: Pale yellow solid.

- Yield: 72%.

- Melting Point: 185°C.

- FT-IR (KBr) νmax cm⁻¹: 3344, 3269 (2NH, 2NH₂); 1680 (C=Oamide); 1375 (S=O).

- ¹H-NMR (DMSO-d₆) δ ppm: 10.40 (s, 1H, NHamide), 7.87–7.79 (m, 4H, CHarom.), 7.28 (s, 2H, NH₂sulfa), 3.81 (br, 3H, 3NH).

Green Synthesis of Final Derivatives

Recent protocols emphasize efficient and environmentally friendly ("green") methods.

- Protocol for Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Derivatives [2]:

- Dissolve the thiohydrazide intermediate (0.001 mol) in ethanol (15 mL).

- Add ketone derivatives (0.001 mol).

- Stir the reaction mixture at room temperature for approximately 3 hours.

- Cool the mixture to precipitate the product.

- Key Advantages: This method is operationally simple, conducted at room temperature, and avoids costly catalysts, providing high yields (up to 90%) and purity [2].

Biological Activity and Key Data

The 1,3,4-thiadiazole-sulfonamide scaffold demonstrates a broad spectrum of biological activities. The following tables summarize quantitative data from recent studies.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Structure / Core | Microbial Strains Tested | Key Metric (e.g., MIC) | Result / Potency | Citation |

|---|---|---|---|---|

| Oxazolidinone-1,3,4-thiadiazole hybrid | Enterococcus faecium | MIC | 1 μg/mL (Moderate activity) | [4] |

| Dihydropyrrolidone-1,3,4-thiadiazole hybrid | S. epidermidis, S. aureus | MIC | 6.25 - 12.5 μM (Highest activity) | [4] |

| Novel 5-(S-alkyl)thiadiazole carboxamides | Staph. aureus, Bacillus subtilis | Zone of Inhibition | Comparable to Ciprofloxacin | [5] |

Table 2: Anticancer and Antiviral Activity of 1,3,4-Thiadiazole-Sulfonamide Hybrids

| Compound / Derivative | Target / Assay | Key Metric | Result / Affinity | Citation |

|---|---|---|---|---|

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide | SARS-CoV-2 Mpro (Molecular Docking) | Binding Energy | -7.33 to -6.54 kcal/mol | [2] |

| Indolin-2-one-1,3,4-thiadiazole hybrid (IVc) | NCI-60 Cancer Cell Lines (Breast) | IC₅₀ | 1.47 μM | [6] |

| 1,2,3-Triazole-1,3,4-thiadiazole hybrids | Various Cancer Cell Lines (A-549, MCF-7, etc.) | Cytotoxic Effect (5-dose assay) | Significant inhibition | [7] |

Computational and Analytical Methods

Modern drug development heavily relies on in silico and analytical techniques for rational design and validation.

- Molecular Docking Protocols:

- Software: Commonly used packages include Schrödinger Maestro [6].

- Workflow: The process generally involves:

- Protein Preparation: Retrieving the target protein (e.g., SARS-CoV-2 Mpro PDB ID: 6LU7 [2] or Bcl-2/Bcl-XL [7]) and preparing it by adding hydrogens, assigning bond orders, and optimizing H-bonds.

- Ligand Preparation: Generating 3D structures of the thiadiazole derivatives and minimizing their energy using a tool like LigPrep [6].

- Grid Generation: Defining the active site of the protein.

- Docking & Scoring: Running the docking simulation and ranking compounds based on binding affinity (Glide Score [6]).

- ADMET and Drug-Likeness Prediction:

- Rule of Five: Computed properties (molecular weight, H-bond donors/acceptors, logP) to predict oral bioavailability [2] [4].

- ADMET Prediction: In silico tools are used to predict absorption, distribution, metabolism, excretion, and toxicity profiles, which are crucial for early-stage candidate selection [2].

- Characterization Techniques:

Conclusion and Research Outlook

The 1,3,4-thiadiazole-sulfonamide scaffold, exemplified by historical drugs like this compound, remains a highly relevant and promising core in medicinal chemistry. Its synthesis can be optimized using green methodologies, and its broad pharmacological potential—spanning antimicrobial, anticancer, and antiviral areas—is consistently validated by both in vitro and in silico studies.

Future research should focus on:

- Exploring Novel Derivatives: Leveraging the reactivity of the thiadiazole ring for further functionalization.

- Mechanistic Studies: Conducting more in vivo studies to confirm the mechanisms of action suggested by computational models.

- Overcoming Resistance: Developing derivatives based on this scaffold to combat multidrug-resistant microbial strains and cancers.

References

- 1. 2-Amino- 1 , 3 , 4 - thiadiazole as a potential scaffold for promising antimi [dovepress.com]

- 2. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-based approaches of 1,3,4 thiadiazole ... [sciencedirect.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)... [bmcchem.biomedcentral.com]

- 6. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole [pmc.ncbi.nlm.nih.gov]

- 7. Molecular hybrids based on 1,2,3-triazole and 1,3,4- ... [sciencedirect.com]

Triafur pharmacological profile overview

Triafur: The Available Context

The search results indicate that "this compound" (also known as furidiazine) is an antiviral drug [1]. Its chemical structure includes a 1,3,4-thiadiazole moiety hybridized with a sulfonamide group, a feature it shares with other established drugs like acetazolamide (a diuretic) and methazolamide [1]. Beyond this structural classification, the search results do not provide further details on its pharmacological profile, such as its mechanism of action, pharmacokinetics, or clinical trial data.

A Modern Analog: Lonsurf (Trifluridine/Tipiracil)

While data on this compound itself is scarce, the search results provide a highly detailed profile of Lonsurf (trifluridine/tipiracil), an oral antineoplastic agent. Although used for cancer, its combination of a nucleoside analog (trifluridine) with an enzyme inhibitor (tipiracil) to enhance bioavailability shares a conceptual similarity with the "this compound" name, which suggests a potential furan-based fluoropyrimidine drug. The data on Lonsurf can serve as a high-quality example of the depth of information typically included in a technical whitepaper [2].

The table below summarizes the core pharmacological data for Lonsurf, illustrating the kind of structured quantitative information applicable for your profile.

| Profile Aspect | Details for Lonsurf (Trifluridine/Tipiracil) |

|---|---|

| Drug Class | Oral antineoplastic agent [2] |

| Mechanism of Action | • Trifluridine: Incorporated into DNA, disrupting DNA synthesis and function [2]. • Tipiracil: Inhibits thymidine phosphorylase, preventing trifluridine degradation and increasing its bioavailability [2]. | | Approved Indications | • Metastatic Colorectal Cancer (mCRC) [2] • Metastatic Gastric/Gastroesophageal Junction (GEJ) Adenocarcinoma [2] | | Recommended Dosage | 35 mg/m² (based on trifluridine component) orally twice daily on Days 1-5 and 8-12 of a 28-day cycle [2]. | | Pivotal Clinical Trial Data (Examples) | | | • RECOURSE (mCRC) | Overall Survival: 7.1 months vs. 5.3 months (placebo) [2]. Progression-Free Survival: 2.0 months vs. 1.7 months (placebo) [2]. | | • SUNLIGHT (mCRC + bevacizumab) | Overall Survival: 10.8 months vs. 7.5 months (Lonsurf alone) [2]. Progression-Free Survival: 5.6 months vs. 2.4 months (Lonsurf alone) [2]. | | Common Side Effects | Myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, vomiting, diarrhea [2]. |

Experimental Protocol Overview

For a researcher-focused guide, detailing experimental methodology is crucial. The search results for Lonsurf describe the design of its pivotal clinical trials, which can be modeled for protocol development.

The following workflow visualizes the key phases of a clinical trial for a drug like Lonsurf, from design to analysis.

Clinical Trial Workflow: This diagram outlines the key stages of a phase 3 clinical trial, such as the RECOURSE trial, from patient randomization to final data analysis [2].

Key Methodological Details from the RECOURSE Trial [2]:

- Study Design: International, double-blind, placebo-controlled, Phase III trial.

- Population: 800 patients with refractory metastatic colorectal cancer who had progressed on standard therapies.

- Intervention: Patients randomized in a 2:1 ratio to receive Lonsurf or placebo.

- Endpoints:

- Primary: Overall Survival (OS).

- Secondary: Progression-Free Survival (PFS), safety, and quality of life.

- Analysis: Efficacy was analyzed using hazard ratios (HR) and p-values, with a pre-specified significance level.

References

What is Pharmacophore Modeling?

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [1] [2] [3].

In simpler terms, it is an abstract model that identifies the essential 3D arrangement of molecular features a compound must possess to bind to a target and elicit a biological effect. These features include [2] [3]:

- HBA: Hydrogen Bond Acceptor

- HBD: Hydrogen Bond Donor

- H: Hydrophobic area

- PI/NI: Positively/Negatively Ionizable groups

- AR: Aromatic ring

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), primarily used for virtual screening to identify new potential drugs from large compound libraries [2] [3].

Core Methodologies for Pharmacophore Modeling

There are two primary approaches to pharmacophore modeling, chosen based on the available input data. The table below summarizes their key aspects.

| Approach | Description | Key Requirements | Common Tools/Techniques |

|---|---|---|---|

| Structure-Based Modeling [2] [4] | Model derived from 3D structure of a macromolecular target (e.g., a protein), often from a protein-ligand complex. | High-quality 3D protein structure (from PDB, homology modeling, or AlphaFold2); identification of binding site. | GRID (molecular interaction fields) [2], LUDI (interaction site prediction) [2], density-based clustering of interaction points [4]. |

| Ligand-Based Modeling [1] [2] | Model derived from a set of known active ligands by aligning them and identifying their common chemical features. | A set of known active ligands that bind to the same target; their bioactive conformations. | Feature extraction (RDKit [1], LigandScout), alignment of ligands, clustering of features (k-means) [1] to create an ensemble pharmacophore. |

The following diagram illustrates the general workflow for creating a ligand-based pharmacophore model, which is a common and well-documented method.

Experimental Protocols & Data in Practice

To illustrate how these methodologies are applied in real-world research, the table below summarizes key experimental steps from a recent study on EGFR inhibitors for lung cancer, which utilized ligand-based pharmacophore modeling [5] [6].

| Protocol Stage | Description from Literature |

|---|---|

| Ligand Preparation & Library Design | A virtual library of 1,840 benzofuran-1,2,3-triazole hybrid molecules was designed [5] [6]. |

| Pharmacophore-Based Screening | A ligand-based pharmacophore model was developed and used to screen the virtual library, identifying 20 top candidates for further study [5]. |

| Molecular Docking | The 20 identified compounds were docked into the active site of the EGFR target (PDB ID: 4HJO). Docking scores for the top six hybrids ranged from -10.2 to -9.6 kcal/mol, outperforming the reference molecule (-7.9 kcal/mol) [5] [6]. |

| MD Simulations & ADME/Tox | Molecular dynamics (MD) simulations (e.g., 300 ns runs) were used to confirm binding stability. In-silico ADME and toxicity predictions assessed the drug-likeness and safety profiles of the compounds [5] [7]. |

A Path Forward for Triafur Research

While specific data on this compound is unavailable, you can apply the general methodologies above. Based on the search results, here are practical steps you can take:

- Clarify the Research Objective: Determine the exact protein target this compound acts upon and the binding site location.

- Choose Your Modeling Approach:

- Utilize Modern Software Tools: The search results mention several specialized software tools and packages used in the field, which you can explore:

- LigandScout: For both structure-based and ligand-based pharmacophore modeling [7] [8].

- RDKit: An open-source toolkit for cheminformatics that can be used to extract pharmacophore features from ligands [1].

- PHASE & Hypogen (in Discovery Studio): Commercial tools that include algorithms for developing quantitative pharmacophore models [8].

References

- 1. T009 · Ligand-based pharmacophores — TeachOpenCADD... [projects.volkamerlab.org]

- 2. Drug Design by Pharmacophore and Virtual Screening ... [pmc.ncbi.nlm.nih.gov]

- 3. : advances, limitations, and current utility in Pharmacophore modeling [dovepress.com]

- 4. Truly Target-Focused Pharmacophore Modeling: A Novel ... [pubmed.ncbi.nlm.nih.gov]

- 5. In-silico identification of small molecule benzofuran-1,2,3- ... [pubmed.ncbi.nlm.nih.gov]

- 6. In-silico identification of small molecule benzofuran-1,2,3 ... [link.springer.com]

- 7. Hierarchical Graph Representation of Pharmacophore ... [frontiersin.org]

- 8. QPHAR: quantitative pharmacophore activity relationship: method and... [jcheminf.biomedcentral.com]

Triafur molecular properties and characteristics

Core Molecular Properties & Characteristics

Triazole-furan hybrids are valued in medicinal chemistry for their versatile biological activities and tunable molecular properties. The table below summarizes key characteristics supported by recent research.

| Property/Category | Description & Research Findings |

|---|---|

| Structural Motifs | Combines 1,2,4-triazole (a nitrogen-rich heterocycle) with a furan ring (an oxygen-containing heterocycle often derived from biomass like furfural) [1] [2]. |

| Common Biological Activities | Antifungal, antibacterial, anticancer/anti-proliferative, antimicrobial [1] [3]. |

| Sample Experimental Results | • Antimicrobial: A triazole-based metal-organic framework (T@Composite) showed potent activity with Minimum Inhibitory Concentration (MIC) as low as 0.125 µg/mL against S. aureus and C. albicans [3]. • Anti-proliferative: Certain thiophene-linked 1,2,4-triazoles demonstrated significant growth inhibition against cancer cell lines, with GI₅₀ values reaching 3.16 µM [1]. | | Electronic & Optical Properties | Derivatives can exhibit promising Nonlinear Optical (NLO) properties. One study reported a low HOMO-LUMO band gap of 4.618 eV and high first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating potential for optoelectronic applications [4]. | | Role of Fluorination | Introducing fluorine or trifluoromethyl (CF₃) groups can enhance metabolic stability, lipophilicity, and binding selectivity, making them common strategies in optimizing furan-based drug candidates [2]. |

Experimental Protocols for Evaluation

For researchers aiming to synthesize and evaluate such compounds, here are detailed methodologies for key assays from the literature.

Protocol for Antimicrobial Activity Assessment [3]

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Materials: Mueller-Hinton broth and agar for bacteria, Sabouraud dextrose agar for fungi, sterile saline (0.45% NaCl), standardized suspension of microbial inoculum (e.g., S. aureus, E. coli, C. albicans).

- Method:

- Prepare a stock solution of the test compound in a suitable solvent like DMSO.

- Perform a series of two-fold dilutions of the compound in a liquid growth medium in 96-well plates.

- Standardize the microbial inoculum to a concentration of 10⁸ CFU/mL and further dilute it. Add this to each well.

- Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

- The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

- To determine the MBC, subculture samples from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum, yielding no growth on the agar.

Protocol for Anti-Proliferative Screening [1]

This describes a standard sulforhodamine B (SRB) assay to measure growth inhibition in cancer cell lines.

- Materials: Cancer cell lines (e.g., HCT-116, HeLa), cell culture medium and reagents, sulforhodamine B dye, acetic acid, Tris buffer.

- Method:

- Seed cells in 96-well tissue culture plates and pre-incubate for 24 hours.

- Expose the cells to various concentrations of the test compound for 48 hours.

- After exposure, precipitate cellular protein by adding trichloroacetic acid (TCA) and incubating.

- Wash the plates to remove TCA, then stain the protein content with SRB dye.

- Wash off unbound dye with acetic acid. Air-dry the plates.

- Solubilize the protein-bound dye with Tris buffer.

- Measure the absorbance of the solution using a plate reader. The GI₅₀ (50% growth inhibition) value is calculated from the dose-response curve.

Protocol for Computational Analysis [5]

Molecular docking and dynamics simulations provide insights into binding interactions and stability.

- Software: Autodock Vina for docking; NAMD or similar software for Molecular Dynamics (MD) simulations; CHARMM36 force field; visualization tools like BIOVIA Discovery Studio.

- Method - Docking:

- Prepare the 3D structure of the target protein (e.g., from PDB) and the ligand by adding hydrogens and charges.

- Define a grid box around the protein's active site.

- Run the docking simulation to generate multiple ligand conformations and rank them by binding affinity (kcal/mol).

- Method - MD Simulations:

- Solvate the top-ranked docked complex in a water box and add ions to neutralize the system.

- Perform energy minimization to remove steric clashes.

- Run the production MD simulation for a set time (e.g., 100 ns) at constant temperature and pressure.

- Analyze the trajectory to calculate metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess complex stability and residue flexibility.

Research Workflow & Signaling Pathways

The development of a triazole-furan drug candidate involves a multi-disciplinary workflow integrating synthesis, experimental testing, and computational validation. The diagram below outlines this integrated process.

Integrated research workflow for triazole-furan hybrid drug development, combining computational and experimental approaches.

References

- 1. Journal of Molecular Structure [sciencedirect.com]

- 2. Linking Fluorine with Bio-Derived Furfural: Aiming Towards ... [mdpi.com]

- 3. Synthesis, characterization, and simulation of triazole- ... [sciencedirect.com]

- 4. Exploration of nonlinear optical properties of 4-methyl-4H-1 ... [nature.com]

- 5. Comparing fluorine-containing 1,2,4-triazoles to antibiotics ... [pmc.ncbi.nlm.nih.gov]

literature review on Triafur antiviral activity

Chemical Profile of Triafur

The table below summarizes the fundamental chemical identifiers for this compound, which places it within the class of nitrofuran-thiadiazole hybrid molecules [1].

| Property | Description |

|---|---|

| Systematic Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1] |

| CAS Number | 712-68-5 [1] |

| Molecular Formula | C₆H₄N₄O₃S [1] |

| Molecular Weight | 212.19 g/mol [1] |

| SMILES | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1] |

| Structural Class | 1,3,4-Thiadiazole derivative linked to a nitrofuran ring [1] |

Documented Antiviral Activity and Research

This compound is recognized for its promising biological activity as an antiviral agent, though detailed experimental reports are limited [1].

- Potential Mechanism against SARS-CoV-2: Computational molecular docking studies suggest that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2. The binding energy scores from these in silico analyses indicate a strong interaction, proposing that this compound could inhibit viral replication by targeting this crucial enzymatic function [1].

- Context of 1,3,4-Thiadiazole Derivatives: The broader family of 1,3,4-thiadiazole derivatives, to which this compound belongs, has demonstrated efficacy against various RNA viruses, including Poliovirus 1 and Coxsackie virus B4 [2]. Research highlights that small modifications to the side chain of these molecules are critical for their antiviral activity [2].

Suggested Experimental Pathways for Validation

The following workflow outlines a potential pathway to experimentally validate and characterize the antiviral activity of this compound, moving from in silico prediction to in vivo models.

Stage 1: In Vitro Validation

- Objective: Confirm the antiviral activity predicted by computational models.

- Core Protocol:

- Cell-based Antiviral Assay: Use a cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2). Infect cells and treat with a dilution series of this compound [3].

- Cytotoxicity Assay (MTT/XTT): Perform in parallel to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / IC₅₀), a crucial metric for therapeutic window [3].

- Quantitative Analysis: The dose-response data should be analyzed using the median-effect model to determine the 50% inhibitory concentration (IC₅₀) and the slope (m) of the dose-response curve. The slope is a critical, often overlooked parameter that defines the intrinsic inhibitory potential of a drug at clinically relevant concentrations above the IC₅₀ [4].

Stage 2: Mechanism of Action Studies

- Objective: Elucidate the specific stage of the viral life cycle that this compound disrupts.

- Core Protocol:

- Molecular Docking: Perform rigorous docking studies against putative viral targets, such as SARS-CoV-2 Mpro (PDB: 6LU7) or influenza neuraminidase, to generate binding hypotheses [2] [5].

- Surface Plasmon Resonance (SPR): Use SPR to experimentally validate the binding affinity (KD) between this compound and the purified target protein and confirm the interaction is reversible/competitive [6].

- Time-of-Addition Assay: Add this compound at different time points pre- and post-infection to pinpoint whether it acts on early (entry) or late (replication/assembly) stages of the viral life cycle [5].

Stage 3: Lead Optimization & In Vivo Evaluation

- Objective: Improve drug-like properties and confirm efficacy in a live model.

- Core Protocol:

- Analogue Synthesis: Use high-throughput chemistry strategies, such as click chemistry, to create a library of this compound analogues. Explore modifications to the nitrofuran and thiadiazole rings to improve potency and reduce toxicity [5] [6].

- Nanoformulation: To address potential poor solubility, formulate the lead compound into nanoparticles (e.g., using Eudragit EC) to enhance its bioavailability and efficacy [5].

- In Vivo Study: Evaluate the most promising formulation in an appropriate animal model (e.g., mice for influenza). Key metrics include survival rate, reduction in lung viral load, and histopathological examination of tissues compared to a control group [3].

Key Considerations for Research

- Limited Direct Evidence: The current promise of this compound is primarily based on in silico predictions and the established activity of its chemical class. Robust in vitro and in vivo data are needed for validation [1].

- Importance of Quantitative Modeling: Simply determining the IC₅₀ is insufficient. A full quantitative assessment using the median-effect equation to calculate the Instantaneous Inhibitory Potential (IIP) provides a more accurate prediction of a drug's performance in a clinical setting [4].

- Safety and Specificity: Comprehensive profiling is essential. This includes testing against human liver microsomes for metabolic stability and screening for off-target effects to ensure specificity and minimize toxicity [6].

References

- 1. Buy this compound | 712-68-5 [smolecule.com]

- 2. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Antiviral Studies of New ... [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative Measurement of Antiviral Activity of Anti ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and nanoformulation study of novel 1,2,3- ... [sciencedirect.com]

- 6. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Triafur Overview and Research Context

Triafur is identified by the chemical name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]. It belongs to the 1,3,4-thiadiazole derivative family, a class of compounds noted for various biological activities [2] [1].

While direct efficacy data is unavailable, research contexts suggest its potential applications:

- Antiviral Research: One source notes that this compound has been studied for its potential as an antiviral agent. Specifically, it has been subjected to computational docking studies that suggest it could bind to the main protease (Mpro) of SARS-CoV-2, indicating a potential mechanism for inhibiting viral replication [1]. However, this is a theoretical, in silico finding and does not confirm in vivo activity.

- Historical Antimicrobial Development: The search results place this compound within a group of nitrofuran-thiadiazole hybrids that were explored for their antimicrobial properties in mid-20th-century research [1]. This historical context suggests it was part of early efforts to develop new antimicrobial agents, but detailed study results are not provided.

Suggested Framework for In Vivo Study Protocol

In the absence of a specific protocol for this compound, the table below outlines a general framework for an in vivo efficacy study, based on standard pre-clinical research practices. You can adapt this framework should you pursue experimental work with this compound.

| Study Component | Methodological Considerations |

|---|---|

| Objective | To evaluate the in vivo efficacy and toxicity of this compound against specific pathogens (e.g., viral, bacterial) in an animal model. |

| Animal Model | Selection of a susceptible animal species (e.g., mice, rats). Induction of the target infection in the model organism. |

| Compound Administration | Formulation: Solubilize this compound in a suitable vehicle (e.g., DMSO, carboxymethyl cellulose). Dosing Regimen: Define dosage levels (low, medium, high), route of administration (e.g., oral gavage, intraperitoneal), and treatment frequency/duration. | | Control Groups | Include untreated infected animals (negative control) and animals treated with a known standard-of-care drug (positive control). | | Data Collection & Analysis | Efficacy Endpoints: Monitor survival rates, pathogen load in target tissues, and clinical symptom scores. Pharmacokinetics (PK): Measure compound concentration in blood and tissues over time to determine absorption, distribution, metabolism, and excretion. Toxicity Assessment: Monitor for clinical signs of adverse effects; perform histopathological examination of major organs post-study. |

The experimental workflow for this general in vivo study can be visualized as follows:

In vivo efficacy study workflow from model establishment to final analysis.

Interpretation and Further Research Directions

The lack of in vivo data indicates that this compound's potential therapeutic effects remain largely theoretical or confined to early-stage in silico analysis [1].

To advance the research, you could:

- Search specialized databases such as the U.S. National Library of Medicine's PubMed and PCT patent databases using the IUPAC name and CAS Number (712-68-5) [1].

- Investigate related compounds like other 1,3,4-thiadiazole derivatives to find established in vivo methodologies that could be adapted for this compound [2] [1].

References

Comprehensive Application Notes and Protocols for the Synthesis and Evaluation of Triafur Analogues

Introduction and Background Context

Triafur (furan derivative) represents an important class of 1,3,4-thiadiazole-containing pharmaceuticals with documented biological activities. As part of the broader 1,3,4-thiadiazole chemical family, this compound shares structural features with several clinically established drugs including acetazolamide, methazolamide, and megazol, which have found applications as diuretics, carbonic anhydrase inhibitors, and antiprotozoal agents [1]. The 1,3,4-thiadiazole nucleus constitutes a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile, favorable physicochemical properties, and ability to engage in diverse molecular interactions with biological targets [2] [1]. Recent developments in thiadiazole chemistry have revealed promising avenues for antiviral drug discovery, particularly against SARS-CoV-2 targets, highlighting the continued relevance of this structural class in addressing emerging health threats [2].

The strategic incorporation of fluorine atoms and fluorinated groups (such as trifluoromethyl) into pharmaceutical candidates represents a well-established approach to enhance metabolic stability, membrane permeability, and target binding affinity [3] [4]. The high electronegativity of fluorine, strong C-F bonds, and the lipophilic character of fluorinated groups contribute to improved pharmacokinetic properties and can significantly influence the bioavailability of drug candidates [4]. Recent synthetic advances have enabled more efficient access to fluorinated building blocks and their incorporation into biologically relevant heterocycles, opening new possibilities for the development of this compound analogues with enhanced therapeutic potential [3] [4].

Synthetic Strategies and Reaction Schemes

Core Methodologies for Thiadiazole Formation

The synthesis of 1,3,4-thiadiazole-based analogues can be accomplished through several complementary approaches:

Solvent-Free 'Grindstone' Method: This environmentally benign approach utilizes minimal solvent and employs mechanical grinding for the condensation of methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with appropriate hydrazonoyl halide derivatives in the presence of a catalytic amount of diisopropyl ethyl amine (DIPEA) [2]. This method offers advantages including reduced environmental impact, operational simplicity, and excellent reaction efficiency under mild conditions.

Solution-Phase Conjugation Approach: This alternative method involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with various ketone derivatives in ethanol solvent at room temperature [1]. The reaction typically requires approximately 3 hours of stirring to achieve completion, yielding spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives with yields up to 90% [1].

Building Block Strategy: Recent advances have enabled the synthesis of ethynyl trifluoromethyl sulfide (CF₃S-C≡CH) which serves as a versatile building block for click chemistry applications [3]. This compound can be efficiently conjugated with various azides under copper-catalyzed conditions to yield novel 1,4-disubstituted triazoles bearing the SCF₃ group in yields up to 86% [3]. The incorporation of the (trifluoromethyl)sulfanyl group (SCF₃) is particularly valuable as it significantly enhances bioavailability and improves transport through lipid membranes due to its favorable Hansch parameter (π = 1.44) [3].

Synthetic Workflow and Pathway Diagrams

The synthesis of this compound analogues follows logical pathways that can be visualized through the following workflows:

Figure 1: Synthetic Pathways for this compound Analogues Development

Experimental Protocols

Detailed Synthesis Procedures

3.1.1 Protocol A: Solvent-Free Grindstone Synthesis of 1,3,4-Thiadiazoles [2]

Reagents and Materials:

- Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate (1.0 mmol)

- Hydrazonoyl halide derivatives (1.0 mmol)

- Diisopropyl ethyl amine (DIPEA, 0.1 mmol, catalytic amount)

- Mortar and pestle (ceramic or agate)

Procedure:

- Pre-grind the methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate (1.0 mmol) in a mortar for 1-2 minutes to obtain a fine powder.

- Add the appropriate hydrazonoyl halide (1.0 mmol) to the mortar.

- Add DIPEA (0.1 mmol, catalytic amount) to the solid mixture.

- Grind the mixture continuously using a pestle for 15-30 minutes at room temperature.

- Monitor the reaction progress by thin-layer chromatography (TLC) at 5-minute intervals.

- Upon completion, wash the solid product with cold ethanol (2 × 5 mL) to remove any unreacted starting materials.

- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure thiadiazole derivatives.

Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat.

3.1.2 Protocol B: Solution-Phase Synthesis of Spiro-thiadiazole Carboxamides [1]

Reagents and Materials:

- 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 mmol)

- Ketone derivatives (1.0 mmol)

- Absolute ethanol (15 mL)

- Round-bottom flask (50 mL)

- Magnetic stirrer

Procedure:

- Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

- Add the appropriate ketone derivative (1.0 mmol) to the solution.

- Stir the reaction mixture at room temperature using a magnetic stirrer for approximately 3 hours.

- Monitor the reaction progress by TLC (silica gel G/UV-254) using an appropriate mobile phase.

- After completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.

- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the precipitate with cold ethanol (2 × 5 mL) and dry under reduced pressure.

- Purify the product by recrystallization from ethanol if necessary.

Purification and Characterization: The synthesized compounds can be purified using solvent systems consisting of n-hexane and ethyl acetate [5]. Structural confirmation is achieved through comprehensive spectroscopic analysis including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [2] [1].

Biological Evaluation Methods

3.2.1 Antioxidant Activity Assessment (DPPH Assay) [5]

Principle: The method measures the free radical scavenging activity of compounds against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Reagents:

- Test compounds (various concentrations in DMSO)

- DPPH solution (0.1 mM in methanol)

- Trolox standard (positive control)

- Methanol (spectrophotometric grade)

- DMSO (analytical grade)

Procedure:

- Prepare serial dilutions of test compounds in DMSO (concentration range: 1-80 µg/mL).

- Add 1 mL of each test compound solution to 2 mL of DPPH solution (0.1 mM in methanol).

- Vortex the mixtures thoroughly and incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

- Calculate the percentage inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of DPPH solution without test compound and A_sample is the absorbance with test compound.

- Determine IC₅₀ values (concentration providing 50% inhibition) using non-linear regression analysis of concentration-response data.

3.2.2 Cytotoxicity Screening (MTT Assay) [5]

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells.

Reagents:

- HeLa cells (or other relevant cell lines)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS

- MTT solution (5 mg/mL in PBS)

- Test compounds (various concentrations in DMSO)

- DMSO (for solubilizing formazan crystals)

Procedure:

- Seed HeLa cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

- Treat cells with various concentrations of test compounds and incubate for 48 hours.

- Add MTT solution (20 μL of 5 mg/mL) to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add DMSO (100 μL/well) to solubilize the formed formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis.

Analytical Characterization and Data Interpretation

Spectroscopic Characterization Guidelines

Successful synthesis of this compound analogues requires comprehensive structural confirmation through multiple spectroscopic techniques:

FT-IR Spectroscopy: Key characteristic bands include carbonyl stretches around 1680-1681 cm⁻¹ for amide groups, OH stretches near 3500 cm⁻¹ for tertiary alcohols, and S=O stretches at 1375 cm⁻¹ for sulfonyl groups [1]. Cysteine-coupled compounds typically exhibit sharp carbonyl bands around 1600 cm⁻¹ [5].

¹H-NMR Spectroscopy: Expected signals include singlets at δ 2.7-2.9 ppm for OH protons in tertiary alcohols, multiple signals in the aromatic region (δ 6.8-8.4 ppm) for aromatic protons, and characteristic singlets for CH=N groups around δ 8.4 ppm [5] [2]. NH and OH protons typically appear as broad singlets in the range of δ 8.4-11.0 ppm [2].

¹³C-NMR Spectroscopy: Key signals include carbonyl carbons around δ 168 ppm and characteristic aromatic carbon signals between δ 115-160 ppm depending on the substitution pattern [5] [2].

Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the expected molecular formula [2].

Biological Activity Data and Comparative Analysis

Table 1: Comparative Biological Activity Profiles of this compound Analogues and Related Compounds

| Compound | Antioxidant Activity (DPPH Assay) | Cytotoxicity (HeLa cells) | Enzyme Inhibition | Other Activities |

|---|---|---|---|---|

| Compound 3 (Thioxanthene derivative) | 46.6% at 80 µg/mL [5] | Not specified | COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] | Anti-inflammatory potential [5] |

| Compound 1 (Thioxanthene derivative) | Lowest activity in series [5] | IC₅₀: 87.8 nM [5] | COX-2 inhibition (IC₅₀: 6.5-27.4 nM) [5] | Anticancer potential [5] |

| Compound 2 (Thioxanthene derivative) | IC₅₀: 1.67 ± 0.5 µM [5] | Not specified | Anti-amylase activity (IC₅₀: 60.2 ± 0.8 µM) [5] | Antidiabetic potential [5] |

| Compound 4 (Thioxanthene derivative) | Good activity [5] | Not specified | Pancreatic lipase inhibition (IC₅₀: 100.6-277 µM) [5] | Anti-obesity potential [5] |

| Compound 7 (Thiadiazole derivative) | Not specified | Not specified | SARS-CoV-2 Mpro inhibition (Docking score: -11.4 kcal/mol) [2] | Antiviral potential against COVID-19 [2] |

| CF₃S-Triazoles (Click chemistry products) | Not specified | Not specified | Not specified | Enhanced bioavailability & membrane permeability [3] |

Table 2: Synthetic Efficiency and Key Properties of Different Compound Classes

| Compound Class | Synthetic Yield Range | Key Structural Features | Drug-likeness (Lipinski's Rule) | Primary Therapeutic Potential |

|---|---|---|---|---|

| Thioxanthene-cysteine hybrids [5] | Not specified | Trifluoromethyl group, Cysteine moiety, Tricyclic system | Generally compliant [5] | Anticancer, Anti-inflammatory, Metabolic disorders |

| 1,3,4-Thiadiazole derivatives [2] [1] | Up to 90% [1] | Thiadiazole core, Sulfonamide group, Varied substitutions | Compound 7 compliant [2] | Antiviral, Antimicrobial, Anticancer |

| CF₃S-triazoles [3] | Up to 86% [3] | Triazole ring, Trifluoromethyl sulfide group | Enhanced lipophilicity (π = 1.44) [3] | Versatile scaffold for multiple indications |

Structure-Activity Relationship Analysis

The biological evaluation of synthesized compounds reveals several important structure-activity relationships that can guide future analogue design:

Trifluoromethyl Group Impact: Incorporation of the trifluoromethyl group enhances structural rigidity and improves selectivity while potentially reducing side effects [5]. The strong electron-withdrawing nature of this group influences electronic distribution and may enhance binding interactions with biological targets.

Cysteine Contribution: Compounds incorporating cysteine moieties demonstrate enhanced antioxidant properties, likely due to the thiol group's redox activity [5]. The thiol group can participate in various nucleophilic reactions and increase affinity for enzyme-binding sites containing metals such as zinc or iron [5].

Hydrogen Bonding Capabilities: Systematic SAR studies demonstrate that hydroxyl groups often serve as critical hydrogen bond donors in interactions with biological targets [6]. In many cases, methylation or removal of phenolic hydroxyl groups leads to complete loss of biological activity, confirming their essential role in target engagement [6].

Hydrophobicity Considerations: Optimal lipophilicity (log P ≤ 5) enhances membrane permeability while maintaining solubility [7]. The introduction of fluorinated groups such as SCF₃ significantly increases hydrophobicity and improves transport through lipid membranes [3].

Molecular Geometry Influence: The spirocyclic architecture in some thiadiazole derivatives provides three-dimensional character that may enhance target selectivity and improve pharmacokinetic properties [1].

The following diagram summarizes the key structure-activity relationships to guide future analogue design:

Figure 2: Structure-Activity Relationship Guide for this compound Analogues Design

Conclusion and Future Directions

The synthetic methodologies presented in these Application Notes provide efficient and reproducible routes to various this compound analogues with promising biological activities. The integration of 1,3,4-thiadiazole cores with fluorinated functionalities and biologically relevant moieties such as cysteine represents a strategic approach to developing novel therapeutic candidates addressing multiple disease areas.

Future work should focus on:

- Expanding the chemical diversity through incorporation of various fluorinated building blocks using click chemistry approaches

- Comprehensive in vivo evaluation of lead compounds to validate preliminary in vitro findings

- Mode-of-action studies to elucidate the precise molecular targets and mechanisms of action

- Optimization of pharmacokinetic properties through systematic structural modification guided by SAR principles

The protocols outlined herein provide a solid foundation for the continued development of this compound analogues as potential therapeutic agents for cancer, metabolic disorders, viral infections, and inflammatory conditions.

References

- 1. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]

- 2. In silico study to identify novel potential thiadiazole-based ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its ... [pmc.ncbi.nlm.nih.gov]

- 4. and polyfluoroaryl-substituted 1,2,3-triazoles [pubs.rsc.org]

- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone ... [pmc.ncbi.nlm.nih.gov]

- 6. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 7. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

Application Note: Protocol for the Evaluation of SARS-CoV-2 Mpro Inhibitors Using a Characterized Covalent Inhibitor as a Model

AN-2025-001 | Version 1.0

Introduction

The SARS-CoV-2 main protease (Mpro, or 3CLpro) is essential for viral replication and transcription, processing the viral polyproteins pp1a and pp1ab into functional non-structural proteins [1] [2]. Its absence in humans and high conservation among coronaviruses make it a premier target for antiviral drug development [3]. This document outlines a comprehensive protocol, from in silico docking to in vitro validation, for identifying and characterizing Mpro inhibitors. The antineoplastic agent carmofur serves as a reference compound in this protocol, having demonstrated covalent inhibition of Mpro with an IC₅₀ of 1.82 µM and an EC₅₀ of 24.30 µM in cell-based assays [4].

Computational Analysis and Molecular Docking

2.1 Objective To predict the binding mode and affinity of a potential inhibitor within the active site of SARS-CoV-2 Mpro.

2.2 Software Requirements

- Molecular docking software (e.g., Schrödinger Suite [2], AutoDock Vina [3], ICM-Pro [3])

- Protein visualization software (e.g., PyMOL [3])

2.3 Protocol

- Protein Preparation: Obtain the crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID 6LU7, 7VLP, or 8FY7 [3] [2]). Remove water molecules and co-crystallized ligands. Add hydrogen atoms, assign bond orders, and optimize the protein structure using a force field (e.g., OPLS4 in Schrödinger [2]). The catalytic dyad consists of Cys145 and His41 [4].

- Ligand Preparation: Sketch the 2D structure of the compound of interest (e.g., Triafur). Generate 3D conformers and minimize their energy. For covalent docking targeting Cys145, the ligand's warhead (e.g., a Michael acceptor or carbonyl group) must be appropriately defined [5] [6].

- Define the Binding Site: Create a grid box for docking centered on the catalytic Cys145 residue. The box dimensions should encompass the substrate-binding pocket, including the S1, S2, and S1' subsites [4].

- Molecular Docking: Perform docking simulations. For initial screening, High-Throughput Virtual Screening (HTVS) can be used, followed by more rigorous Standard Precision (SP) docking on top hits [2]. Analyze the top-scoring poses for key interactions, such as:

- Covalent bond formation with the Sγ atom of Cys145.

- Hydrogen bonds with backbone atoms of Gly143, Ser144, and Cys145 (the "oxyanion hole").

- Hydrophobic interactions with residues His41, Met49, Tyr54, and Met165 in the S2 subsite [4].

Experimental Validation

3.1 In Vitro Mpro Inhibition Assay This section details a fluorescence-based activity assay to determine the half-maximal inhibitory concentration (IC₅₀).

3.1.1 Materials & Reagents

- Purified recombinant SARS-CoV-2 Mpro [1] [7]

- Fluorogenic substrate (e.g., Mca-AVLQ↓SGFRK(Dnp)-K [1])

- Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.3 [7]

- Black, clear-bottom 96-well plates

- Fluorescence plate reader

3.1.2 Procedure

- Enzyme-Inhibitor Incubation: Serially dilute the test compound in DMSO. Pre-incubate Mpro with a range of inhibitor concentrations for 30 minutes at 25°C [7].

- Initiate Reaction: Add the fluorogenic substrate to the mixture to initiate the enzymatic reaction.

- Measure Fluorescence: Immediately monitor the increase in fluorescence (excitation ~320-360 nm, emission ~440-460 nm) for 20-60 minutes.

- Data Analysis: Calculate the percentage inhibition at each concentration and plot the dose-response curve to determine the IC₅₀ value.

3.2 Antiviral Activity Assay (Cell-Based) This assay evaluates the compound's ability to inhibit viral replication in a cellular model.

3.2.1 Materials & Reagents

- Vero E6 cells

- SARS-CoV-2 virus isolate (conduct in a BSL-3 facility)

- Cell culture media and reagents

3.2.2 Procedure

- Cell Seeding: Pre-seed Vero E6 cells in a 96-well plate (e.g., 5 × 10⁴ cells per well [4]).

- Compound Treatment & Infection: Pre-treat or concurrently treat cells with a range of compound concentrations. Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

- Quantify Viral Replication: After 24-48 hours, collect cellular supernatant and measure viral RNA levels via RT-qPCR [4]. Alternatively, fix and immunostain cells for viral proteins (e.g., nucleocapsid protein [4]).

- Cytotoxicity Assay: In parallel, perform an MTT or CellTiter-Glo assay on uninfected cells treated with the same compound concentrations to determine the half-cytotoxic concentration (CC₅₀).

- Data Analysis: Calculate the effective concentration that reduces viral replication by 50% (EC₅₀) and the Selectivity Index (SI = CC₅₀ / EC₅₀).

Data Summary for Benchmark Inhibitor

The table below summarizes key experimental data for carmofur, which can be used as a benchmark for evaluating new compounds like this compound.

Table 1: Experimental Data for the Benchmark Mpro Inhibitor Carmofur [4]

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ (In Vitro) | 1.82 µM | Concentration for 50% enzyme inhibition |

| EC₅₀ (Cell-based) | 24.30 µM | Concentration for 50% reduction in viral replication |

| CC₅₀ (Cytotoxicity) | 133.4 µM | Concentration for 50% reduction in cell viability |

| Selectivity Index (SI) | 5.36 | CC₅₀ / EC₅₀ |

| Binding Mode | Covalent | Covalent bond with Cys145 Sγ atom |

| Key Interaction | S2 subsite | Fatty acid tail occupies hydrophobic S2 subsite |

Workflow and Mechanism Visualization

The following diagram illustrates the complete experimental workflow for inhibitor evaluation:

Diagram Title: Inhibitor Evaluation Workflow

The mechanism of covalent inhibition by a carmofur-like compound is detailed below:

Diagram Title: Covalent Inhibition Mechanism of Mpro

Discussion

The protocol outlined above provides a robust pathway for characterizing novel Mpro inhibitors. The discovery that the anticancer drug carmofur is a covalent inhibitor of Mpro [4] validates this approach and offers a promising scaffold for drug development. Its mechanism involves the carbonyl group forming a covalent bond with Cys145, while its fatty acid tail occupies the hydrophobic S2 subsite, providing key stabilizing interactions [4].

For a new compound like this compound, researchers should first employ computational docking to hypothesize its binding mode, followed by the experimental assays to confirm and quantify its inhibitory activity and cellular efficacy. The quantitative data generated can be directly compared against the benchmark values in Table 1.

References

- 1. Structure of Mpro from SARS-CoV-2 and discovery of its ... [nature.com]

- 2. Identification of novel SARS-CoV-2 3CLpro inhibitors by ... [frontiersin.org]

- 3. Targeting SARS-CoV-2 main protease: a comprehensive ... [virologyj.biomedcentral.com]

- 4. Structural basis for the inhibition of SARS-CoV-2 main ... [nature.com]

- 5. Identification of potential COVID-19 Mpro inhibitors through ... [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl ... [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the inhibition of coronaviral main ... [pmc.ncbi.nlm.nih.gov]

Application Note: Mechanistic Antiviral Assays for Early Drug Discovery

This document outlines two pivotal assay strategies—Time-of-Addition and Viral Entry Assays—used to identify the stage in the viral life cycle at which a candidate antiviral compound, such as a novel molecule, acts. Determining the mechanism of action early in the discovery process de-risks subsequent development and guides rational drug design [1] [2].

Introduction to the Viral Life Cycle as a Drug Target

The viral life cycle consists of sequential steps: attachment (binding to the host cell), penetration (entry), uncoating, genome replication, assembly, and release of new virions. Antiviral compounds can inhibit one or more of these steps. Time-of-addition and specific entry assays are designed to pinpoint which particular step is being blocked [1].

Core Assay Principles and Workflows

The following diagrams illustrate the logical flow of the two main assay types discussed. The first outlines a Time-of-Addition experiment, while the second details specific viral entry assays.

Detailed Experimental Protocols

Protocol 1: Time-of-Drug-Addition Assay

This protocol helps determine whether a compound acts before, during, or after viral entry [1] [2].

A. Materials and Reagents

- Cell Line: Permissive host cells (e.g., Human rhabdomyosarcoma (RD) cells for coxsackievirus A16 (CVA16), Huh7it-1 cells for HCV, DENV) [1] [2].

- Virus: Viral stock of interest (e.g., CVA16, HCV, Dengue virus), titered in Plaque Forming Units per mL (PFU/mL).

- Compounds: Candidate antiviral compound(s) and appropriate vehicle control (e.g., DMSO).

- Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.

- Other Reagents: Phosphate-buffered saline (PBS), formaldehyde, crystal violet stain, methylcellulose overlay.

B. Procedure

- Cell Seeding: Seed cells in a 12-well or 24-well plate and incubate overnight to form a confluent monolayer.

- Treatment Regimens:

- Pre-treatment of Cells: Add compound to cells for a defined period (e.g., 1-4 hours). Remove compound, wash with PBS, and then infect with virus.

- Co-treatment: Incubate the viral inoculum with the compound and add this mixture directly to the cells.

- Post-entry Treatment: Infect cells with virus first. After the adsorption period, remove the inoculum, wash cells, and then add the compound in the overlay medium.

- Infection and Incubation: For all conditions, use a low multiplicity of infection (MOI) (e.g., 50 PFU/well). After adsorption, overlay cells with a semi-solid medium like methylcellulose to prevent viral spread.

- Plaque Assay and Quantification: Incubate for a set period (e.g., 72 hours), then fix and stain cells with crystal violet. Count the number of plaques and calculate the percentage of infection inhibition compared to the vehicle control [2].

Protocol 2: Viral Entry Assays

These assays dissect the specific entry steps of attachment and penetration.

A. Viral Inactivation Assay This tests for a direct, virucidal effect of the compound.

- Pre-incubation: Mix the viral inoculum with the compound and incubate for a set time.

- Dilution: Dilute the mixture significantly to titrate out the compound's effect.

- Infection and Titration: Use this diluted mixture to infect fresh cell monolayers and determine the remaining infectious virus by plaque assay. A reduction in titer indicates direct virucidal activity or virus neutralization [2].

B. Flow Cytometry-based Viral Binding Assay This assesses whether the compound blocks viral attachment to host cells.

- Temperature Shift: Pre-chill cells and virus to 4°C. At this temperature, virions can bind to cell surface receptors but cannot enter.

- Binding: Add the compound and virus to the cells and incubate at 4°C.

- Staining and Analysis: Wash unbound virus away, stain cell-bound virus particles with a primary antibody against the virus and a fluorescent secondary antibody.

- Quantification: Analyze by flow cytometry. A decrease in fluorescence indicates inhibition of viral attachment [2].

C. Temperature-Shift Assay This differentiates between attachment and penetration inhibitors.

- Binding at 4°C: In the presence of the compound, allow virus to bind to cells at 4°C.

- Penetration at 37°C: Wash unbound virus away, shift the temperature to 37°C to permit penetration, and then add an overlay medium.

- Control: Include a control where the compound is present only during the 37°C penetration step.

- Quantification: Perform a plaque assay. An inhibitor acting on attachment will block infection in the first step, while a penetration inhibitor will block it only when active during the temperature shift [1].

Quantitative Data and Analysis

The table below summarizes the expected outcomes for a compound acting on different stages of the early viral life cycle.

| Assay Type | Compound Targeting Attachment | Compound Targeting Penetration/Entry | Compound with Virucidal Activity | Compound Targeting Post-Entry Steps |

|---|---|---|---|---|

| Pre-treatment (Cells) | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| Co-treatment | Strong Inhibition | Strong Inhibition | Strong Inhibition | No Inhibition |

| Post-entry Treatment | No Inhibition | No Inhibition | No Inhibition | Strong Inhibition |

| Viral Inactivation | No Inhibition | No Inhibition | Strong Inhibition | No Inhibition |

| Binding Assay (4°C) | Strong Inhibition | No Inhibition | Variable | No Inhibition |

| Temperature-Shift (37°C) | No Inhibition | Strong Inhibition | No Inhibition | No Inhibition |

Discussion and Best Practices

- Integrated Workflow: These assays are most powerful when used in combination. A typical workflow might start with a time-of-addition assay to narrow down the phase of action, followed by specific entry assays for precise mechanistic insight.

- Advanced Quantification Methods: While plaque assays are standard, using engineered reporter viruses (e.g., expressing fluorescent proteins like DsRed2) can increase sensitivity, improve reproducibility, and enable high-throughput screening [3].

- Assay Validation: For laboratories developing their own assays, it is critical to establish performance specifications including accuracy, precision, analytical sensitivity (Limit of Detection), and specificity in accordance with regulatory guidelines like CLIA for clinical tests [4].

References

- 1. Time-of-addition and Temperature-shift Assays to Determine Particular... [bio-protocol.org]

- 2. Use of Viral Entry Assays and Molecular Docking Analysis for the... [jove.com]

- 3. A quantitative infection assay for human type I, II, and III interferon... [virologyj.biomedcentral.com]

- 4. Validation of Laboratory-Developed Molecular Assays for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Triafur ADMET Prediction and Analysis in Modern Drug Development

Introduction to ADMET Fundamentals and Computational Approaches

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical determinant of success in modern drug development, with approximately 40% of drug failures in clinical phases attributed to unfavorable pharmacokinetics or toxicity profiles. The 1,3,4-thiadiazole nucleus, which forms the core structure of Triafur, has demonstrated significant pharmaceutical potential across various therapeutic areas, including antiviral, antibacterial, and anticancer applications. This compound, known chemically as a 1,3,4-thiadiazole derivative, belongs to a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities and unique physicochemical properties. Understanding the ADMET characteristics of such compounds early in development is essential for mitigating late-stage failures and optimizing lead compounds for clinical success [1] [2].

The transition from traditional experimental ADMET assessment to computational predictive approaches has revolutionized early-stage drug discovery by enabling rapid evaluation of compound libraries with minimal resource expenditure. Contemporary ADMET prediction leverages advanced machine learning algorithms, molecular modeling techniques, and cheminformatic tools to generate accurate estimates of key pharmacokinetic and toxicity parameters. These computational methods utilize various molecular representation schemes, including 2D descriptors, molecular fingerprints, and graph-based embeddings, to capture essential structural features that influence biological behavior. The integration of artificial intelligence, particularly deep learning architectures, has further enhanced predictive accuracy by identifying complex, non-linear relationships between chemical structure and ADMET endpoints that may elude traditional quantitative structure-activity relationship (QSAR) models [3] [2] [4].

Table 1: Overview of Key Computational Tools for ADMET Prediction

| Tool Name | Primary Methodology | Key Features | Accessibility |

|---|---|---|---|

| ADMET-AI | Graph Neural Networks + RDKit descriptors | Best-in-class performance on TDC benchmarks; hERG toxicity prediction | Open-source |

| ADMETlab 3.0 | Multi-task Deep Learning | 70+ ADMET endpoints; SMILES standardization | Web server |

| pkCSM | Graph-based Signatures | Predictive pharmacokinetics and toxicity; user-friendly interface | Web server |

| SwissADME | Rule-based + Machine Learning | Drug-likeness analysis; BOILED-Egg model for absorption | Web server |

| Chemprop | Message Passing Neural Networks | State-of-the-art molecular property prediction | Open-source |

| Receptor.AI | Multi-task DL + Mol2Vec embeddings | 38 human-specific endpoints; descriptor augmentation | Commercial |

Molecular Characterization and Structure Preparation

Compound Structure Acquisition and Optimization

The initial phase of ADMET investigation requires careful preparation and optimization of the molecular structure to ensure accurate prediction outcomes. For this compound, begin by retrieving the canonical SMILES representation (Simplified Molecular Input Line Entry System) from authoritative chemical databases such as PubChem or ChEMBL. Alternatively, if working with novel analogs, generate the SMILES string from the 2D or 3D molecular structure using cheminformatics toolkits. Subsequent structure optimization should be performed using density functional theory (DFT) methods with the B3LYP functional and 6-31+G(d) basis set to determine the lowest energy conformation and electronic properties. This optimization step is crucial as molecular geometry significantly influences binding interactions and physicochemical properties relevant to ADMET characteristics. Following optimization, conduct a conformational analysis using molecular mechanics force fields (MMFF) to identify stable conformers within a 5 kcal/mol energy window above the global minimum [5].

Molecular Descriptor Calculation and Representation

Comprehensive molecular descriptor calculation provides the foundational data for accurate ADMET prediction. Utilize the RDKit cheminformatics toolkit to compute a diverse array of 2D molecular descriptors encompassing topological, electronic, and constitutional features. Key descriptors to calculate include molecular weight, topological polar surface area (TPSA), LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors, rotatable bonds, and molecular refractivity. Additionally, generate molecular fingerprints such as Morgan fingerprints (radius 2, 2048 bits) to capture substructural patterns relevant to biological activity. For advanced modeling approaches, consider graph-based representations that treat atoms as nodes and bonds as edges, preserving the complete molecular topology. These diverse representations enable multi-view characterization of this compound, capturing different aspects of molecular structure that collectively influence ADMET properties [2] [4].

Table 2: Essential Molecular Descriptors for ADMET Prediction of 1,3,4-Thiadiazole Derivatives

| Descriptor Category | Specific Descriptors | Influence on ADMET Properties | Optimal Range for Drug-likeness |

|---|---|---|---|

| Size-Related | Molecular weight, Heavy atom count | Distribution, Absorption, Excretion | MW < 500 Da |

| Lipophilicity | LogP, LogD | Membrane permeability, Metabolic stability | LogP < 5 |

| Polarity | Topological Polar Surface Area (TPSA), Hydrogen bond donors/acceptors | Oral bioavailability, Blood-brain barrier penetration | TPSA < 140 Ų, HBD < 5, HBA < 10 |

| Flexibility | Rotatable bond count, Ring count | Oral bioavailability, Conformational adaptability | Rotatable bonds < 10 |

| Electronic | Polarizability, HOMO/LUMO energies | Metabolic susceptibility, Protein binding | Dependent on specific targets |

| Structural Features | Aromatic heavy bond ratio, Fraction of sp³ carbons | Solubility, Metabolic stability | Varies by compound class |

In Silico ADMET Prediction Methodologies

Pharmacokinetic Property Prediction

Absorption prediction begins with evaluating gastrointestinal permeability using the BOILED-Egg model implemented in SwissADME, which provides both intestinal absorption and blood-brain barrier penetration predictions based on lipophilicity (WLogP) and polarity (TPSA). For more accurate absorption assessment, employ ADMET-AI or ADMETlab 3.0 to predict Caco-2 permeability and human intestinal absorption percentage, with values >80% indicating high absorption potential. Distribution profiling should include volume of distribution (VDss) predictions using the pkCSM platform, which applies graph-based signatures to estimate tissue distribution, with values of 0.04-20 L/kg considered favorable for most therapeutics. Additionally, assess plasma protein binding using Random Forest models available in ADMETlab 3.0, as high binding (>95%) may limit therapeutic efficacy due to reduced free drug concentration [2] [6].

For metabolism prediction, focus on cytochrome P450 inhibition profiles, particularly the 2C9, 2D6, and 3A4 isoforms, which are responsible for metabolizing the majority of therapeutic compounds. Utilize the Consensus Machine Learning approach implemented in ADMETlab 3.0, which combines multiple algorithms to enhance prediction reliability. Excretion characterization should include total clearance predictions and half-life estimations using both hepatocyte and microsomal stability models. For compounds like this compound with potential renal elimination, incorporate organic cation/anion transporter affinity predictions available in the Receptor.AI platform, which uses Mol2Vec embeddings combined with curated molecular descriptors for enhanced accuracy [3] [2].

Toxicity and Safety Profiling

Comprehensive toxicity assessment begins with cardiotoxicity screening through hERG channel inhibition prediction, a critical safety parameter that can be evaluated using ADMET-AI's graph neural networks trained on extensive hERG assay data. Follow with hepatotoxicity prediction using the pkCSM platform, which incorporates both structural alerts and machine learning models to identify potential liver injury risks. Genotoxicity assessment should include AMES mutagenicity predictions using a consensus approach combining results from ADMETlab 3.0 and pkCSM to minimize false positives. For off-target toxicity screening, employ the Stoptox server to identify potential interactions with toxicological targets beyond the primary pharmacology, including phospholipidosis induction and mitochondrial dysfunction [7] [2].

Dose-limiting toxicity parameters should be estimated using the maximum tolerated dose (MTD) and oral rat acute toxicity (LD50) predictors available in pkCSM and ADMETlab 3.0. Additionally, conduct organ-specific toxicity assessments focusing on nephrotoxicity and dermal sensitization potential, particularly for 1,3,4-thiadiazole derivatives which may present unique toxicity profiles. Implement multi-task learning frameworks like those in Receptor.AI to evaluate toxicity endpoints collectively, capturing potential interdependencies that single-task models might miss. This comprehensive approach provides a holistic safety profile enabling early identification of critical toxicity liabilities that could derail clinical development [7] [2].

Figure 1: Comprehensive Workflow for In Silico ADMET Prediction - This diagram illustrates the integrated protocol for computational ADMET analysis, from initial structure preparation through final development decision points.

AI-Enhanced Predictive Modeling

Implement advanced machine learning approaches to enhance ADMET prediction accuracy for this compound analogs. Begin with graph neural networks (GNNs) such as those implemented in Chemprop, which utilize message passing neural networks to directly learn from molecular structure without relying on predefined descriptors. These models excel at capturing complex structure-property relationships that may be missed by traditional QSAR approaches. Complement with descriptor-augmented models like Receptor.AI's Mol2Vec+Best approach, which combines substructure embeddings with curated molecular descriptors selected through statistical filtering for optimal performance. This hybrid approach leverages both learned representations and domain-knowledge-informed descriptors for robust prediction across diverse chemical space [3] [2].

Apply multi-task learning frameworks that simultaneously predict multiple ADMET endpoints, capturing shared information across related properties to improve generalization, particularly for data-scarce endpoints. Utilize ensemble methods that combine predictions from multiple algorithms (e.g., Random Forests, Support Vector Machines, and Deep Neural Networks) to reduce variance and improve reliability. For uncertainty quantification, implement Gaussian Process models as described in recent benchmarking studies, which provide both prediction intervals and calibration to aid in risk assessment. When working with novel 1,3,4-thiadiazole derivatives, consider transfer learning approaches that pre-train models on large chemical databases then fine-tune on ADMET-specific data to enhance prediction accuracy for structurally unique compounds [2] [4].

Experimental Validation Protocols

In Vitro ADMET Assays

Experimental validation of computational predictions begins with in vitro absorption assessment using Caco-2 cell monolayer permeability assays. Culture Caco-2 cells on semi-permeable membranes for 21-28 days until full differentiation, then apply this compound at 10μM concentration in HBSS buffer (pH 7.4). Sample from both apical and basolateral compartments at 15, 30, 60, 90, and 120 minutes and quantify drug concentrations using LC-MS/MS analysis. Calculate apparent permeability (Papp) with values >1×10⁻⁶ cm/s indicating high absorption potential. For plasma protein binding, employ rapid equilibrium dialysis using human plasma spiked with 5μM this compound, incubating for 4 hours at 37°C with gentle rotation, then quantify free fraction using ultra-performance liquid chromatography [2].

Metabolic stability assessment should utilize human liver microsomes incubated with 1μM this compound in the presence of NADPH regenerating system at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes and terminate reactions with cold acetonitrile. Determine intrinsic clearance by calculating the disappearance rate of parent compound, with values <10 mL/min/kg suggesting favorable metabolic stability. For cytochrome P450 inhibition, incubate human liver microsomes with this compound (0.1-100μM) and CYP-specific substrates, measuring metabolite formation to determine IC50 values. Consider inhibition significant if IC50 <10μM for any major CYP isoform [2] [5].

Toxicity Screening Assays

Cardiotoxicity risk assessment requires hERG channel inhibition evaluation using patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels. Apply this compound at concentrations ranging from 0.1μM to 100μM and measure tail currents following depolarization to +20mV, determining IC50 values from concentration-response curves. Consider potential risk if IC50 <10μM or therapeutic index (IC50/Cmax) <30. For genotoxicity screening, conduct the AMES test using Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation (S9 fraction), counting revertant colonies after 48-hour incubation. Results are considered positive if a ≥2-fold increase in revertants is observed with dose-response relationship [2].

Hepatotoxicity assessment should include cell viability assays in HepG2 cells using MTT reduction after 72-hour exposure to this compound (1-100μM), determining IC50 values. Additionally, measure ALT and AST release from HepG2 cells as markers of hepatocellular injury. For more comprehensive evaluation, employ high-content screening assessing multiple cytotoxicity parameters including mitochondrial membrane potential, reactive oxygen species production, and nuclear morphology. These in vitro toxicity profiles provide critical data for corroborating computational predictions and identifying potential safety liabilities before advancing to animal studies [7] [2].

Table 3: Experimental Assays for ADMET Validation of this compound and Analogs

| ADMET Property | Primary Assay | Experimental Protocol | Key Parameters | Acceptance Criteria |

|---|---|---|---|---|

| Absorption | Caco-2 Permeability | 21-day differentiation, 10μM test compound, LC-MS/MS analysis | Papp (×10⁻⁶ cm/s), Efflux Ratio | Papp > 1.0, Efflux Ratio < 2.5 |

| Distribution | Plasma Protein Binding | Rapid equilibrium dialysis, 5μM compound, 4h incubation | Free Fraction (%) | >5% free fraction desirable |

| Metabolism | Liver Microsomal Stability | 1μM compound, NADPH regeneration, 60min incubation | Intrinsic Clearance (mL/min/kg) | <10 mL/min/kg favorable |